molecular formula C9H12O2 B122213 4-(Ethoxymethyl)phenol CAS No. 57726-26-8

4-(Ethoxymethyl)phenol

Cat. No. B122213
CAS RN: 57726-26-8
M. Wt: 152.19 g/mol
InChI Key: UWQZVUQKBWZNLN-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)phenol is a chemical compound that is structurally related to various phenolic compounds studied in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that share functional groups or structural motifs, such as ethoxy groups and phenolic rings. These compounds are often investigated for their electronic structures, spectroscopic properties, and potential applications in materials science, particularly in the context of non-linear optical properties and hydrogen bonding capabilities.

Synthesis Analysis

The synthesis of compounds related to 4-(Ethoxymethyl)phenol involves multi-step organic reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution . Additionally, the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates, which shares a phenolic core with 4-(Ethoxymethyl)phenol, involves a mild synthesis with SnCl4-promoted alkylation of potassium phenolates . These methods highlight the versatility and complexity of synthetic routes available for phenolic derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Ethoxymethyl)phenol has been characterized using X-ray diffraction and density functional theory (DFT) . These studies reveal that such compounds often prefer the enol form in the solid state and exhibit hydrogen-bonding networks resulting in sheet-like structures . The molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and potential energy surface (PES) scans are used to understand the electronic properties and conformational stability of these molecules .

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds is influenced by the presence of substituents on the phenol ring. For instance, the Friedel-Crafts reactions involving metal phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates lead to specific alkylation at the ortho position of the phenol ring . The electronic structure and spectroscopic properties of these compounds are investigated to understand their reactivity in various solvent media .

Physical and Chemical Properties Analysis

Phenolic compounds exhibit a range of physical and chemical properties, including thermal stability and non-linear optical (NLO) properties. The thermal analyses of these compounds show high melting points, indicating good thermal stability . The NLO properties are significant, with first hyperpolarizability values and second harmonic generation tests suggesting potential applications in materials science . The spectroscopic investigations, including infrared and electronic absorption spectra, provide insights into the vibrational and electronic transitions within these molecules .

Scientific Research Applications

Biochemical Synthesis and Industrial Applications

4-Ethylphenol, a related compound to 4-(Ethoxymethyl)phenol, has been synthesized using an engineered Escherichia coli strain, demonstrating its potential in industrial applications such as in the pharmaceutical and food industries. This process utilizes a biosynthetic pathway from simple carbon sources, highlighting a feasible strategy for large-scale production (Zhang, Long, & Ding, 2020).

Antioxidant Properties in Natural Extracts

Phenolic compounds, including derivatives of 4-(Ethoxymethyl)phenol, extracted from Protea hybrid ‘Susara’ have shown significant antioxidant activity. These compounds, found in aerial parts of the plant, are of interest for their potential use in food preservation, pharmaceuticals, cosmetics, and therapeutics (León et al., 2014).

Chemical Synthesis and Structural Analysis

The use of the ethoxymethyl (EOM) group, closely related to 4-(Ethoxymethyl)phenol, in chemical synthesis has been explored. For example, EOM-protected 2,6-bis(diphenylphosphino)-4-methylphenol and its derivatives have been synthesized and characterized, providing insights into their structural and chemical properties (Urnezius et al., 2022).

Phenolic Acid Antioxidant Activities

Studies on the antioxidant activities of various phenolic acids, including derivatives of 4-(Ethoxymethyl)phenol, reveal that certain functional groups enhance their antioxidant properties. This research has implications for understanding the health benefits and potential applications of phenolic compounds (Chen et al., 2020).

Applications in Antimicrobial Coatings

Research on nonionic amphiphilic phenolic molecules, related to 4-(Ethoxymethyl)phenol, has led to the development of antimicrobial urethane coatings. These coatings show significant activity against a range of bacteria, indicating potential applications in healthcare and sanitation sectors (Wynne et al., 2008).

properties

IUPAC Name

4-(ethoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQZVUQKBWZNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206426
Record name alpha-Ethoxy-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

240.00 to 242.00 °C. @ 760.00 mm Hg
Record name 4-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(Ethoxymethyl)phenol

CAS RN

57726-26-8
Record name 4-(Ethoxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57726-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethoxy-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057726268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethoxy-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-ethoxy-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52.00 to 53.00 °C. @ 760.00 mm Hg
Record name 4-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
SK Lee, KW Tan, SW Ng - Journal of inorganic biochemistry, 2016 - Elsevier
Three transition metal derivatives (Zn, Cu, and Ni) of 2-[2-bromoethyliminomethyl]-4-[ethoxymethyl]phenol (L) were synthesized by the reaction of the metal salts with the Schiff base …
Number of citations: 23 www.sciencedirect.com
JRS Araujo, JV de Barros Arcoverde… - Drug and Chemical …, 2023 - Taylor & Francis
Amburana cearensis leaves have been used in folk medicine to treat respiratory diseases and inflammations. This study aimed to evaluate the biological potential of A. cearensis leaves …
Number of citations: 3 www.tandfonline.com
M Ninomiya, T Itoh, S Fujita, T Hashizume… - Phytochemistry …, 2020 - Elsevier
Two new phenolic glycosides, 2-caffeoyl-3-hydroxy-3-methylbutyric 4′-β-d-glucopyranosyloxy-3′-hydroxybenzyl ester and 2-caffeoyl-3-hydroxy-3-methylbutyric 4′-β-d-…
Number of citations: 4 www.sciencedirect.com
R Sun, JN Sacalis, CK Chin, CC Still - Journal of agricultural and …, 2001 - ACS Publications
… On the basis of the evidence mentioned above, the structure of compound 1 was identified as 4-ethoxymethyl-phenol. This compound was also reported to be isolated from fresh …
Number of citations: 68 pubs.acs.org
S Torii, H Tanaka, T Siroi, M Akada - The Journal of Organic …, 1979 - ACS Publications
Electroacetoxylation of 4-methylphenyl acetate (1) was carried out in AcOH-t-BuOH (9: 1 v/v) mm the presence of copper (II) acetate by using carbon electrodes to give the side-chain-…
Number of citations: 39 pubs.acs.org
M Takahashi, S Sakamaki… - Bioscience, biotechnology …, 2013 - academic.oup.com
… , rummy resinous and vanillin as positive factors, and smoky phenolic as a negative factor, these factors being respectively represented by hexanal diethyl acetal, 4-ethoxymethylphenol, …
Number of citations: 23 academic.oup.com
M Shimizu, Y Watanabe, H Orita, T Hayakawa… - Bulletin of the …, 1993 - journal.csj.jp
2,4,6-Trimethylphenol (1a) was selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (2a) by molecular oxygen in the presence of a copper(II) chloride-oxime or copper(II) …
Number of citations: 37 www.journal.csj.jp
SE Yagunov, SV Kholshin, NV Kandalintseva… - Russian Chemical …, 2021 - Springer
… According to GC/MS analysis, the reaction mixture contained 96.7% of 2,6-di-tert-butyl-4-(dodecylselanyl methyl) phenol (2), 2.2% of 2,6-di-tert-butyl-4-ethoxymethylphenol, and 1.2% of …
Number of citations: 1 link.springer.com
Z Li, Y Wang, H Ouyang, Y Lu, Y Qiu, Y Feng… - … of Chromatography B, 2015 - Elsevier
An ultra performance liquid chromatography (UHPLC) coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS/MS) was used in the structural …
Number of citations: 58 www.sciencedirect.com
JS Jeon, J Kim, S Park, C Ryou… - Biomedical …, 2016 - Wiley Online Library
Gastrodia rhizome, a dried and steamed tuber of Gastrodia elata Blume (Orchidaceae), has been traditionally used in Korea, China and Japan for the treatment of neurological and …

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